molecular formula C6H15NO2S B13169530 N-methylpentane-1-sulfonamide

N-methylpentane-1-sulfonamide

Cat. No.: B13169530
M. Wt: 165.26 g/mol
InChI Key: QTWCGJLLMDHYTN-UHFFFAOYSA-N
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Description

N-methylpentane-1-sulfonamide is an organosulfur compound with the molecular formula C6H15NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a pentane chain with a methyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methylpentane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of sulfonyl chlorides with amines. For instance, the reaction of pentane-1-sulfonyl chloride with methylamine under basic conditions can yield this compound. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process.

Another method involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require pre-functionalization steps and reduces waste generation. The reaction is usually carried out in the presence of an oxidizing agent such as iodine or a metal catalyst .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed under controlled conditions. The use of continuous flow reactors is also explored to enhance efficiency and yield. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methylpentane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used in substitution reactions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-methylpentane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its antimicrobial properties, similar to other sulfonamide drugs.

    Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of N-methylpentane-1-sulfonamide involves its interaction with biological molecules through its sulfonamide group. This group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-methylbutane-1-sulfonamide: Similar structure but with a shorter carbon chain.

    N-methylhexane-1-sulfonamide: Similar structure but with a longer carbon chain.

    N-ethylpentane-1-sulfonamide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

N-methylpentane-1-sulfonamide is unique due to its specific chain length and methyl substitution, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships in sulfonamide derivatives.

Properties

Molecular Formula

C6H15NO2S

Molecular Weight

165.26 g/mol

IUPAC Name

N-methylpentane-1-sulfonamide

InChI

InChI=1S/C6H15NO2S/c1-3-4-5-6-10(8,9)7-2/h7H,3-6H2,1-2H3

InChI Key

QTWCGJLLMDHYTN-UHFFFAOYSA-N

Canonical SMILES

CCCCCS(=O)(=O)NC

Origin of Product

United States

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